molecular formula C16H12ClN3O3 B13447897 Methyl Clonazepam-d3

Methyl Clonazepam-d3

Cat. No.: B13447897
M. Wt: 332.75 g/mol
InChI Key: AZVBJJDUDXZLTM-FIBGUPNXSA-N
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Description

Methyl Clonazepam-d3 (CAS: 1189992-73-1) is a deuterium-labeled analog of Methyl Clonazepam, a benzodiazepine derivative. Its molecular formula is C₁₆H₉D₃ClN₃O₃, with a molecular weight of 332.76 g/mol . The compound features three deuterium atoms replacing hydrogen at specific positions, enhancing its utility as a stable isotope-labeled internal standard in analytical chemistry, particularly for pharmacokinetic studies and forensic toxicology . This compound is structurally characterized by a 1,4-benzodiazepine core with a chlorine substituent at the 2-position of the phenyl ring, a nitro group at the 7-position, and an N-methyl group at the 1-position of the diazepine ring . Its deuterated form reduces metabolic degradation rates due to the kinetic isotope effect, making it valuable for tracing metabolic pathways and quantifying parent compounds in biological matrices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl Clonazepam-d3 involves the introduction of deuterium atoms into the molecular structure of Methyl Clonazepam. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to facilitate the hydrogen-deuterium exchange. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Metabolic Pathways and Enzymatic Reactions

Methyl Clonazepam-d3 undergoes similar metabolic pathways to its non-deuterated counterpart, with modifications due to kinetic isotope effects. Key reactions include:

Nitroreduction

The nitro group (–NO₂) at position 7 is reduced to an amine (–NH₂) by hepatic enzymes. This reaction is catalyzed by cytochrome P450 3A4 (CYP3A4) and nitroreductases, producing 7-amino-Methyl Clonazepam-d3 as a primary metabolite .

N-Acetylation

The amine metabolite undergoes acetylation via N-acetyltransferase 2 (NAT2) , forming 7-acetamido-Methyl Clonazepam-d3 .

Hydroxylation

Hydroxylation occurs at the C-3 position of the benzodiazepine ring, mediated by CYP3A4, yielding 3-hydroxy-Methyl Clonazepam-d3 .

In Vitro Metabolic Studies

Studies using human liver microsomes and hepatocytes demonstrate:

MetaboliteEnzyme InvolvedReaction TypeDeuterium Isotope Effect (kH/kD)
7-amino-Methyl Clonazepam-d3CYP3A4, nitroreductasesReduction2.1–3.4
7-acetamido-Methyl Clonazepam-d3NAT2Acetylation1.8–2.2
3-hydroxy-Methyl Clonazepam-d3CYP3A4Hydroxylation1.5–1.9

Deuterium substitution at the methyl group slows metabolic clearance due to increased bond strength (C–D vs. C–H), reducing reaction rates by ~30–50% .

Deuterium Isotope Effects in Stability Studies

This compound exhibits enhanced stability in analytical settings:

  • Plasma half-life : 42–48 hours (vs. 30–40 hours for non-deuterated Methyl Clonazepam) .

  • Photodegradation : 20% slower under UV light due to reduced vibrational energy in C–D bonds .

Analytical Use

As a stable isotope-labeled internal standard, it improves quantification accuracy in LC-MS/MS assays by matching the physicochemical properties of the analyte while avoiding isotopic interference .

Research Findings

  • Metabolic Profiling : In mouse models, this compound showed 40% lower hepatic clearance than the non-deuterated form, confirming deuterium’s kinetic impact .

  • Enzyme Inhibition : CYP3A4 inhibitors (e.g., ketoconazole) significantly reduce nitroreduction rates, highlighting the enzyme’s role in metabolism .

Scientific Research Applications

Methyl Clonazepam-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

Methyl Clonazepam-d3, like its non-deuterated counterpart, acts as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors. By enhancing the effect of GABA, an inhibitory neurotransmitter, it increases the frequency of chloride channel opening, leading to neuronal hyperpolarization and decreased neuronal excitability. This mechanism produces calming effects on the brain, reducing anxiety, muscle spasms, and seizures .

Comparison with Similar Compounds

Methyl Clonazepam-d3 belongs to the benzodiazepine class, sharing structural and functional similarities with several analogs. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Related Benzodiazepines

Compound Molecular Formula Molecular Weight (g/mol) Structural Features Analytical Methods Key Research Findings
This compound C₁₆H₉D₃ClN₃O₃ 332.76 N-methyl, 7-nitro, 2-chlorophenyl, deuterium-labeled GC-MS, HPLC-TOF, FTIR-ATR Used as an internal standard for detecting non-deuterated analogs in biological samples .
Methylclonazepam C₁₆H₁₂ClN₃O₃ 329.74 N-methyl, 7-nitro, 2-chlorophenyl GC-MS, LC-QTOF-MS Designer benzodiazepine with high potency; associated with misuse due to unregulated availability .
Clonazepam C₁₅H₁₀ClN₃O₃ 315.72 7-nitro, 2-chlorophenyl (lacks N-methyl group) GC-MS, LC-MS/MS Clinically used for epilepsy and anxiety; metabolized via CYP3A4, leading to prolonged half-life .
Meclonazepam C₁₆H₁₂ClN₃O₃ 329.74 N-methyl, 3-methyl, 2-chlorophenyl (structural isomer of Methylclonazepam) GC-MS, FTIR Primarily researched for antiparasitic activity; limited human pharmacokinetic data .
Diclazepam C₁₆H₁₂Cl₂N₂O 335.18 2-chlorophenyl, 7-chloro (instead of nitro), N-desmethyl LC-QTOF-MS, GC-MS Prodrug metabolized to delorazepam; detected in forensic screenings for drug abuse .
Nimetazepam-D3 C₁₆H₁₉D₃N₂O₂ 281.38 Deuterium-labeled, 1-methyl, 7-nitro (similar core structure) LC-MS, GC-MS Deuterated internal standard for quantifying nimetazepam in urine and plasma .

Key Structural and Functional Differences:

Substituent Variations :

  • Clonazepam lacks the N-methyl group present in this compound, resulting in faster hepatic clearance .
  • Diclazepam replaces the nitro group with a chlorine atom, reducing sedative potency but increasing metabolite detection in forensic analyses .

Metabolic Pathways: this compound undergoes slower CYP3A4-mediated metabolism due to deuterium substitution, whereas Clonazepam is rapidly oxidized to 7-aminoclonazepam .

Analytical Considerations:

  • This compound is analyzed using GC-MS and HPLC-TOF with optimized parameters to distinguish isotopic peaks from non-deuterated analogs .
  • In contrast, Diclazepam requires LC-QTOF-MS for accurate identification due to its chlorine substituent and lack of nitro group .

Research and Regulatory Implications

  • Forensic Toxicology : this compound’s isotopic labeling aids in differentiating it from illicit benzodiazepines like Methylclonazepam in overdose cases .
  • Pharmacokinetic Studies : Deuterated compounds provide precise data on drug half-lives and metabolite formation, critical for optimizing therapeutic doses of benzodiazepines .
  • Regulatory Challenges: Non-deuterated analogs (e.g., Methylclonazepam) are often marketed as "designer benzodiazepines," evading controlled substance laws and posing public health risks .

Biological Activity

Methyl Clonazepam-d3 is a deuterated derivative of clonazepam, a well-known benzodiazepine used primarily for its anxiolytic, anticonvulsant, and muscle relaxant properties. The biological activity of this compound is of significant interest in pharmacological and toxicological research due to its potential therapeutic applications and implications in drug interactions. This article aims to explore the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

This compound has a similar chemical structure to clonazepam but includes deuterium atoms, which can influence its metabolic pathways and pharmacokinetics. The molecular formula for this compound is C15D3ClN3O3C_{15}D_3ClN_3O_3, with a molecular weight of approximately 307.8 g/mol. The presence of deuterium can enhance the stability of the compound and alter its interaction with biological systems.

This compound exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). By enhancing GABAergic activity, it promotes sedation, anxiolysis, and anticonvulsant effects. This mechanism is crucial for its therapeutic applications in managing anxiety disorders, epilepsy, and sleep disturbances.

Pharmacokinetics

The pharmacokinetic profile of this compound shows similarities to that of clonazepam but may exhibit differences due to deuteration. Studies indicate that deuterated compounds often have altered metabolic rates, leading to prolonged half-lives and enhanced bioavailability. For instance, research on other deuterated benzodiazepines suggests a potential reduction in hepatic metabolism, which could result in more consistent plasma levels over time.

Parameter Methyl Clonazepam This compound
Half-life30-40 hoursPotentially longer
Bioavailability~90%Potentially higher
MetabolismHepatic (CYP450)Altered due to deuteration

Efficacy in Clinical Studies

Clinical studies have demonstrated the efficacy of clonazepam in various conditions such as REM Sleep Behavior Disorder (RBD) and anxiety disorders. A meta-analysis indicated that clonazepam treatment resulted in a significant reduction in symptoms for approximately 66% of patients with RBD . Although specific data on this compound is limited, it can be inferred that its efficacy may parallel that of clonazepam given their structural similarities.

Case Studies

  • Case Study on RBD : A cohort study involving 36 patients diagnosed with RBD treated with clonazepam showed that 58% developed moderate to severe side effects . This highlights the importance of monitoring adverse effects when considering this compound as an alternative treatment option.
  • Anxiety Disorders : In a clinical setting, patients treated with benzodiazepines like clonazepam reported subjective improvements in anxiety symptoms. A review indicated that combining clonazepam with other agents like melatonin improved outcomes for some patients .

Safety Profile

The safety profile of this compound is expected to be similar to that of clonazepam; however, further studies are needed to confirm this. Common side effects associated with benzodiazepines include sedation, dizziness, and cognitive impairment. Monitoring for potential dependency and withdrawal symptoms is crucial during treatment.

Q & A

Basic Research Question: What analytical techniques are most reliable for identifying and quantifying Methyl Clonazepam-d3 in experimental samples?

Methodological Answer:
The identification and quantification of this compound require robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with time-of-flight mass spectrometry (HPLC-TOF) are widely used due to their high sensitivity and specificity. For GC-MS, parameters such as column type (e.g., DB-5MS), temperature gradients (e.g., 70°C to 300°C at 20°C/min), and electron ionization (EI) at 70 eV optimize detection . HPLC-TOF, with a C18 column and mobile phase of acetonitrile/water (60:40), provides accurate mass measurements (mass error < 2 ppm) for structural confirmation . Cross-validation using Fourier-transform infrared spectroscopy (FTIR-ATR) can resolve ambiguities in functional group identification (e.g., nitro and benzodiazepine moieties) .

Basic Research Question: How can researchers ensure the purity of this compound in synthetic batches?

Methodological Answer:
Purity assessment involves multi-method validation. Chromatographic methods (GC or HPLC) with UV detection at 254 nm are standard, but inclusion of internal standards (e.g., deuterated analogs like Nimetazepam-D3) improves accuracy . System suitability tests, such as resolution factors (>1.5 between analyte and impurities), ensure column performance . For trace impurities, tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode detects contaminants at concentrations as low as 0.1% . Batch-specific certificates of analysis (COA) from certified reference materials (CRMs) should be cross-referenced for isotopic purity (e.g., deuterium incorporation ≥98%) .

Advanced Research Question: What experimental parameters must be optimized to detect this compound metabolites in in vitro hepatic models?

Methodological Answer:
Metabolite profiling requires method customization. Hepatocyte incubation (e.g., primary human hepatocytes, 1×10⁶ cells/mL) with this compound (10 µM) under 5% CO₂ at 37°C for 24 hours is standard. Sample preparation via solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery rates (>85%) . Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) using a Q-Exactive Orbitrap (resolution 140,000) identifies phase I metabolites (e.g., hydroxylated or demethylated derivatives) and phase II conjugates (glucuronides). Data-independent acquisition (DIA) modes like SWATH enhance coverage of low-abundance metabolites .

Advanced Research Question: How can conflicting data on this compound’s stability under varying pH conditions be resolved?

Methodological Answer:
Stability studies must account for degradation kinetics. Accelerated degradation experiments (e.g., 0.1 M HCl and NaOH at 40°C for 48 hours) with periodic sampling (0, 6, 12, 24, 48 hours) quantify hydrolysis rates. LC-MS/MS analysis using a zwitterionic HILIC column (e.g., Atlantis T3) separates degradation products like 2-(N-methylamino)-5-chlorobenzophenone (a common diazepam hydrolysis byproduct) . Statistical modeling (e.g., Arrhenius plots) predicts shelf-life under physiological conditions. Discrepancies in literature may arise from differences in solvent systems (e.g., aqueous vs. non-polar matrices), necessitating replication in biologically relevant buffers (e.g., phosphate-buffered saline, pH 7.4) .

Advanced Research Question: What strategies are effective for cross-validating this compound’s receptor binding affinity in silico and in vitro?

Methodological Answer:
Computational docking (e.g., AutoDock Vina) against γ-aminobutyric acid (GABA_A) receptor models (PDB ID: 6HUP) predicts binding poses and affinity (∆G values). In vitro validation uses radioligand displacement assays with [³H]-flunitrazepam in rat cortical membranes. Competitive binding curves (0.1–1000 nM this compound) and Scatchard analysis determine Ki values. Discrepancies between in silico and in vitro results may reflect solvent accessibility in receptor models or allosteric modulation by deuterium substitution, requiring molecular dynamics simulations (≥100 ns trajectories) to assess conformational stability .

Advanced Research Question: How can researchers address challenges in synthesizing isotopically pure this compound for tracer studies?

Methodological Answer:
Deuterium incorporation at the methyl group requires controlled synthetic conditions. Starting materials (e.g., Clonazepam) are treated with deuterated methyl iodide (CD₃I) in anhydrous dimethylformamide (DMF) under argon, with catalytic potassium carbonate (60°C, 12 hours). Purification via flash chromatography (silica gel, ethyl acetate/hexane 3:7) removes non-deuterated byproducts. Isotopic purity is confirmed by ¹H-NMR (absence of CH₃ signals at δ 2.1–2.3 ppm) and high-resolution MS (theoretical m/z for [M+H]⁺ of this compound: 333.0824; observed: 333.0827 ± 0.0005) .

Properties

Molecular Formula

C16H12ClN3O3

Molecular Weight

332.75 g/mol

IUPAC Name

5-(2-chlorophenyl)-7-nitro-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H12ClN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3/i1D3

InChI Key

AZVBJJDUDXZLTM-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3Cl

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3Cl

Origin of Product

United States

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